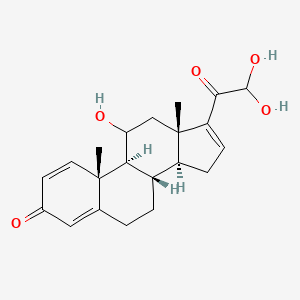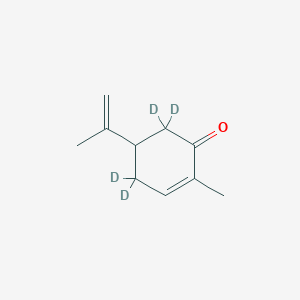![molecular formula C17H16ClNO3 B13856156 Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)
Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate is an organic compound with a complex structure that includes a benzoyl group, a chloro substituent, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate typically involves the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The amino group is acylated with 3,5-dimethylbenzoyl chloride in the presence of a base like pyridine to form the amide.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Products include amides or thioesters.
Reduction: The primary alcohol derivative.
Hydrolysis: The corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors due to its structural features.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and analgesic drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-chloro-5-[(dimethylamino)sulfonyl]benzoate
- Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
- Methyl 3-amino-4-[(2-(dimethylamino)ethyl)amino]benzoate
Uniqueness
Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 3,5-dimethylbenzoyl group, in particular, differentiates it from other similar compounds and may enhance its potential as a pharmaceutical agent.
Propriétés
Formule moléculaire |
C17H16ClNO3 |
|---|---|
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16ClNO3/c1-10-6-11(2)8-12(7-10)16(20)19-13-4-5-15(18)14(9-13)17(21)22-3/h4-9H,1-3H3,(H,19,20) |
Clé InChI |
YXFGWOJFJRBMEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


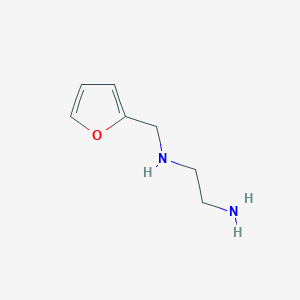
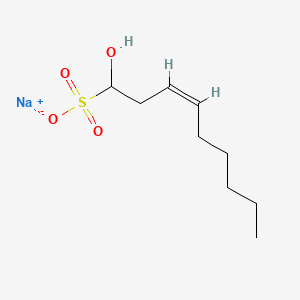

![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
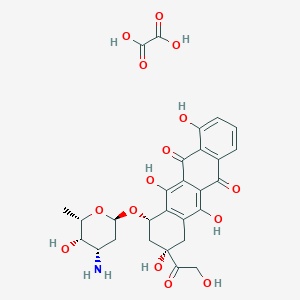
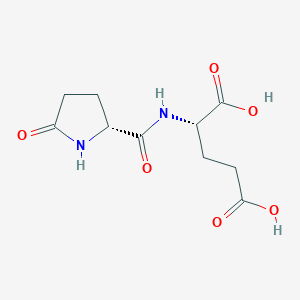
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
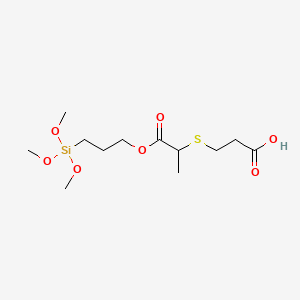
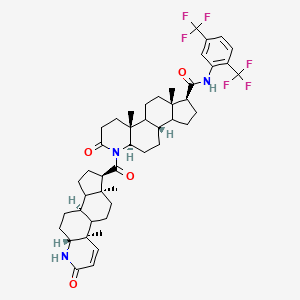

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
